Estradiol 17-Hexanoate
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Overview
Description
Estradiol 17-Hexanoate is a synthetic ester of estradiol, a primary female sex hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estradiol in the body. This compound is particularly valued for its prolonged duration of action compared to natural estradiol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol 17-Hexanoate is synthesized through the esterification of estradiol with hexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the final pharmaceutical-grade compound.
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-Hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of estradiol and hexanoic acid.
Oxidation: this compound can be oxidized to form estrone derivatives.
Reduction: The compound can be reduced to form dihydroestradiol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Estradiol and hexanoic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
Scientific Research Applications
Estradiol 17-Hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in hormone regulation and its effects on cellular processes.
Medicine: Used in hormone replacement therapy for menopausal symptoms, osteoporosis prevention, and treatment of hormone-sensitive cancers.
Industry: Utilized in the formulation of pharmaceutical products and hormone therapies.
Mechanism of Action
Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved include the estrogen receptor signaling pathway, which regulates numerous physiological processes.
Comparison with Similar Compounds
Estradiol 17-Hexanoate is compared with other similar compounds such as:
Estradiol 17-Valerate: Another ester of estradiol with a valeric acid moiety, used similarly in hormone replacement therapy.
Estradiol 17-Benzoate: An ester of estradiol with a benzoic acid moiety, also used in hormone therapies.
Estradiol 17-Cypionate: An ester of estradiol with a cypionic acid moiety, known for its long-acting effects.
Uniqueness
This compound is unique due to its specific ester moiety, which provides a balance between duration of action and metabolic stability. This makes it particularly suitable for applications requiring sustained release of estradiol.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLGEOXVTQTIBD-NTYLBUJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562642 |
Source
|
Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71764-18-6 |
Source
|
Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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